molecular formula C21H18FN3O5 B4500808 4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4500808
M. Wt: 411.4 g/mol
InChI Key: CYPGOCZCQRGNIC-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a central 6-oxopyridazine ring substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetylated amino linker connects this core to a 4-(aminomethyl)benzoic acid moiety. Key structural and molecular features include:

  • Molecular Formula: C₂₁H₁₉FN₃O₅
  • Molecular Weight: 393.4 g/mol
  • IUPAC Name: 4-[[[2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid .

The benzoic acid moiety improves aqueous solubility compared to ester derivatives, a critical factor in drug bioavailability .

Properties

IUPAC Name

4-[[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5/c1-30-15-6-7-16(17(22)10-15)18-8-9-20(27)25(24-18)12-19(26)23-11-13-2-4-14(5-3-13)21(28)29/h2-10H,11-12H2,1H3,(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPGOCZCQRGNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of the pyridazinone core with a fluoro-methoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Amidation: The final step involves the coupling of the acetylated intermediate with 4-aminomethylbenzoic acid under peptide coupling conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methoxyphenyl group may enhance binding affinity and specificity, while the pyridazinone core could interact with active sites or allosteric sites on the target proteins. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents Key Structural Differences Biological Activities
Target Compound : 4-[({[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetyl}Amino)Methyl]Benzoic Acid 2-Fluoro-4-methoxyphenyl, benzoic acid Reference compound Under investigation for bone metabolism modulation and enzyme inhibition .
Methyl 4-({[3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-Yl]Acetyl}Amino)Benzoate 4-Chlorophenyl, methyl ester Chlorine (electron-withdrawing) vs. fluoro-methoxy; ester vs. carboxylic acid Anticancer activity; cholinesterase inhibition .
Methyl 4-({[3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetyl}Amino)Benzoate 3-Methoxyphenyl, methyl ester Methoxy position (meta vs. para); ester vs. carboxylic acid Anti-inflammatory and enzyme modulation .
4-({[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetyl}Amino)Benzamide 4-Fluoro-2-methoxyphenyl, benzamide Fluoro-methoxy positional isomer; amide vs. carboxylic acid Anti-inflammatory and anticancer potential .
N-Benzyl-2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Acetamide 2-Fluoro-4-methoxyphenyl, benzylamide Benzoic acid replaced with benzylamide Osteoclast differentiation inhibition .

Substituent Effects on Bioactivity

  • Electron-Donating vs. Withdrawing Groups: The 4-chlorophenyl derivative () exhibits strong cholinesterase inhibition due to chlorine’s electron-withdrawing nature, enhancing electrophilic interactions.
  • Positional Isomerism :
    • 4-Fluoro-2-methoxyphenyl () vs. 2-fluoro-4-methoxyphenyl (target): The para-methoxy group in the target compound may enhance steric compatibility with hydrophobic enzyme pockets .

Functional Group Impact on Pharmacokinetics

  • Carboxylic Acid vs. Ester/Amide :
    • The benzoic acid moiety in the target compound increases solubility (logP ~1.5) compared to methyl esters (logP ~2.8), favoring oral absorption .
    • Benzylamide derivatives () show reduced solubility but higher blood-brain barrier penetration, suited for CNS targets .

Unique Advantages of the Target Compound

Dual Electronic Effects : The 2-fluoro-4-methoxyphenyl group synergizes electron modulation, optimizing binding to both hydrophobic and polar enzyme regions.

Enhanced Solubility : The free carboxylic acid improves bioavailability over ester analogs, reducing reliance on prodrug strategies.

Structural Versatility: The aminomethyl linker allows for further derivatization, enabling structure-activity relationship (SAR) studies .

Biological Activity

4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22FN3O6C_{22}H_{22}FN_{3}O_{6} with a molecular weight of approximately 443.4 g/mol. Its structure includes a pyridazine ring, a methoxy-substituted phenyl group, and an acetamide moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC22H22FN3O6
Molecular Weight443.4 g/mol
Key Functional GroupsPyridazine, Methoxy

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has shown significant inhibition of osteoclast differentiation, which is crucial for bone resorption processes. This inhibition is linked to the suppression of cathepsin K expression, a key enzyme involved in osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases .

Interaction Studies

Research indicates that the fluoro and methoxy groups enhance the compound's selectivity towards specific biological targets, potentially improving its efficacy as a therapeutic agent. The structural features facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Research Findings

Several studies have investigated the compound's biological effects:

  • Inhibition of Osteoclast Differentiation : The compound significantly reduces osteoclast formation in vitro, providing a promising avenue for osteoporosis treatment .
  • Antitumor Activity : Similar compounds with analogous structures have demonstrated antitumor properties in various cancer cell lines, indicating that this compound may also possess such activities .
  • Neuroprotective Effects : Related studies on structurally similar compounds suggest potential neuroprotective properties, warranting further investigation into this aspect .

Case Studies

A notable study evaluated the compound's effects on human osteoclasts derived from peripheral blood mononuclear cells. The results indicated a dose-dependent inhibition of osteoclast differentiation and function, with significant reductions in markers such as tartrate-resistant acid phosphatase (TRAP) activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound Name Molecular Formula Key Features
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamideC23H24FN3O3Different substitutions on phenyl rings
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamideC23H25FN3O3Indole substitution instead of phenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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